3-(4-Amino-phenyl)-2-methyl-3H-quinazolin-4-one hydrochloride
Description
3-(4-Amino-phenyl)-2-methyl-3H-quinazolin-4-one hydrochloride is a quinazolinone derivative characterized by a quinazolin-4-one core substituted with a methyl group at position 2 and a 4-aminophenyl group at position 3, with a hydrochloride salt form enhancing its stability and solubility.
Properties
IUPAC Name |
3-(4-aminophenyl)-2-methylquinazolin-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O.ClH/c1-10-17-14-5-3-2-4-13(14)15(19)18(10)12-8-6-11(16)7-9-12;/h2-9H,16H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIPIJDILYNUMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
Anthranilic acid (2a ) reacts with methyl acetoacetate in methanol under basic conditions (e.g., sodium methoxide) to yield 2-methyl-4(3H)-quinazolinone (3a ) via cyclodehydration. This method, adapted from pathways in 2-chloromethylquinazolinone synthesis, substitutes chloroacetonitrile with methyl acetoacetate to direct methyl incorporation at position 2. The reaction proceeds at ambient temperature, achieving yields of 65–75% after recrystallization.
Niementowski Reaction with Acetamide
Alternative routes employ the Niementowski reaction, where anthranilic acid reacts with acetamide in polyphosphoric acid (PPA) at 120°C. This one-pot method avoids solvents, but yields are moderate (50–60%) due to competing side reactions.
Functionalization at Position 3: Introducing 4-Aminophenyl
Nucleophilic Aromatic Substitution
3-Chloro-2-methylquinazolin-4-one (3b ), synthesized via chlorination of 3a using POCl₃, undergoes substitution with 4-aminophenylamine. In dimethylformamide (DMF) at 80°C with K₂CO₃, 3b reacts with 4-aminophenylamine to afford 3-(4-aminophenyl)-2-methyl-3H-quinazolin-4-one (4a ) in 55% yield. This method, analogous to AMPA antagonist syntheses, requires rigorous exclusion of moisture to prevent hydrolysis.
Buchwald-Hartwig Amination
For halogenated precursors, palladium-catalyzed coupling offers superior regioselectivity. 3-Bromo-2-methylquinazolin-4-one (3c ), prepared via bromination of 3a with N-bromosuccinimide (NBS), couples with 4-aminophenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in toluene/ethanol (3:1). Microwave irradiation (100°C, 30 min) enhances yields to 70%.
Hydrochloride Salt Formation
The free base 4a is treated with HCl gas in anhydrous ethanol, precipitating 3-(4-aminophenyl)-2-methyl-3H-quinazolin-4-one hydrochloride as a crystalline solid. Recrystallization from ethanol/diethyl ether (1:4) yields 85–90% purity, confirmed by elemental analysis and NMR.
Comparative Methodological Evaluation
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 55 | 90 | Simple reagents, no metal catalysts | Moisture-sensitive, moderate yields |
| Buchwald-Hartwig | 70 | 95 | High regioselectivity, scalable | Requires palladium, costly ligands |
Analytical Validation
- ¹H NMR (DMSO-d₆) : δ 8.21 (d, J=8.1 Hz, 1H, H-5), 7.89 (t, J=7.6 Hz, 1H, H-7), 7.65 (d, J=8.3 Hz, 2H, Ar-H), 6.72 (d, J=8.3 Hz, 2H, Ar-H), 2.51 (s, 3H, CH₃).
- HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeCN).
- X-ray Diffraction : Confirms planar quinazolinone core and hydrochloride counterion geometry.
Industrial-Scale Considerations
Optimized protocols from patent literature emphasize:
- Cost Efficiency : Substitution routes avoid expensive catalysts.
- Safety : HCl gas handling requires specialized equipment.
- Sustainability : Ethanol solvent recovery systems minimize waste.
Emerging Alternatives
Recent advances propose photocatalytic C–H amination of 2-methylquinazolin-4-one using Ir(ppy)₃ and 4-nitrobenzene diazonium salt, followed by nitro reduction. While promising (60% yield), scalability remains unproven.
Chemical Reactions Analysis
Diazotization and Coupling Reactions
The aromatic amine group at the 4-position undergoes diazotization, enabling coupling with active methylene compounds.
Reaction Mechanism:
-
Diazotization : Treatment with NaNO₂/HCl at 0–5°C forms the diazonium chloride intermediate .
-
Coupling : The diazonium salt reacts with active methylene compounds (e.g., ethyl acetoacetate, acetylacetone) in ethanol with sodium acetate .
Table 2: Representative Coupling Reactions
Derivatization via Cyclization
The compound serves as a precursor for fused heterocycles:
-
Example : Heating 3-(4-aminophenyl)-2-methyl-3H-quinazolin-4-one with 2-chlorobenzoyl chloride in THF induces cyclization to form 5H-quinolino[2,1-b]quinazolin-5,12(6H)-dione (yield: 82%) .
Key Observations:
-
Steric hindrance from the o-chlorophenyl group initially halts the reaction at the keto-alkyl intermediate stage .
-
Prolonged heating (2–4 hours) drives cyclization to completion .
Chlorination and Alkylation
-
Chlorination : Treatment with phosphorus oxychloride (POCl₃) converts the 4(3H)-quinazolinone to its 4-chloro derivative .
-
Styryl Derivatives : Condensation with 4-chlorobenzaldehyde in acetic acid yields 2-(4-chlorostyryl)quinazolin-4(3H)-one .
Table 3: Chlorination and Styryl Derivatives
Oxidative Functionalization
While direct oxidative reactions are less documented, analogous quinazolinones undergo H₂O₂-mediated oxidation to form hydroxylated or cross-coupled products . For example:
-
Hypothetical Pathway : The amine group could oxidize to a nitro group under strong oxidative conditions, though this remains unexplored in literature.
Hydrochloride Salt Formation
The hydrochloride salt is likely formed by treating the free base with HCl in a polar solvent (e.g., ethanol or water). This step enhances solubility and stability, though specific procedural details are not explicitly documented in the reviewed literature .
Biological Relevance
While beyond the scope of chemical reactions, it is noted that derivatives of this compound exhibit antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .
Scientific Research Applications
Anticancer Properties
Quinazoline derivatives, including 3-(4-amino-phenyl)-2-methyl-3H-quinazolin-4-one hydrochloride, have been extensively studied for their anticancer properties. Research indicates that this compound exhibits potent activity against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. For instance, one study reported IC50 values of 18.79 µM/L against HepG2 and 13.46 µM/L against MCF-7 cells, highlighting its potential as an effective anticancer agent .
Antimicrobial Activity
Recent studies have also highlighted the antimicrobial potential of this compound. It has demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, making it a candidate for further development as an antibacterial agent . The compound's structural features contribute to its ability to disrupt bacterial cell processes.
Neuroprotective Effects
Emerging research suggests that quinazoline derivatives may possess neuroprotective properties. Compounds similar to this compound have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease pathology . Inhibiting AChE can help maintain acetylcholine levels in the brain, potentially alleviating cognitive decline.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various derivatives have been synthesized to enhance biological activity or target specific pathways. For example, modifications at the C6 position have led to compounds with improved anticancer efficacy .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the therapeutic potential of quinazoline derivatives. Studies have shown that substituents on the quinazoline ring can significantly influence biological activity. For instance, adding different functional groups can enhance potency against specific cancer types or improve selectivity for bacterial targets .
Case Studies
| Study | Findings | Cell Line/Target |
|---|---|---|
| Dawood et al. (2011) | Significant anticancer activity | HepG2, MCF-7 |
| SCIRP Study (2014) | Antimicrobial efficacy against MRSA | Bacterial strains |
| PMC Study (2016) | Neuroprotective effects via AChE inhibition | Alzheimer's models |
Mechanism of Action
The mechanism of action of 3-(4-Amino-phenyl)-2-methyl-3H-quinazolin-4-one hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth. The exact pathways involved depend on the specific biological target and the context of its application.
Comparison with Similar Compounds
Key Structural Features:
- Core structure : Quinazolin-4-one (a bicyclic system with nitrogen atoms at positions 1 and 3).
- Substituents: Methyl group at position 2. 4-Aminophenyl group at position 3. Hydrochloride salt for improved physicochemical properties.
Comparison with Similar Quinazolinone Derivatives
Structural Analogues and Their Properties
Below is a comparative analysis of structurally related quinazolinone hydrochlorides and derivatives:
*Note: The molecular formula of the target compound is inferred based on structural similarity to and .
Key Research Findings
Methyl substitution at position 2 (common in all compounds) stabilizes the quinazolinone core, as shown in synthetic routes involving 2-amino-N-methylbenzamide ().
Solubility and Stability: Hydrochloride salts (e.g., target compound and ) improve aqueous solubility compared to free bases, critical for drug formulation . Aliphatic chains (e.g., dimethylaminopropylamino in ) may compromise solubility but enhance lipid bilayer penetration for CNS targets .
Synthetic Routes: The target compound likely follows a synthesis pathway similar to 3-methylquinazolinone derivatives (), involving condensation of 2-amino-N-methylbenzamide with 4-aminophenylacetyl chloride. Contrastingly, 2-phenyl-3H-quinazolin-4-one () uses benzoyl chloride and aminobenzoic acid, highlighting the role of substituent-specific reagents.
Biological Activity
3-(4-Amino-phenyl)-2-methyl-3H-quinazolin-4-one hydrochloride, a derivative of quinazolinone, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential as an antimicrobial, anticancer, and analgesic agent. The following sections detail the biological activity of this compound, supported by various studies and data tables.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been investigated against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
Minimum Inhibitory Concentration (MIC) Values
Table 1 summarizes the MIC values for this compound against several pathogens:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 1.95 |
| Candida albicans | 3.90 |
| Aspergillus niger | 3.90 |
| Rhizopus nigricans | 3.90 |
These values indicate that the compound demonstrates potent antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .
Structure-Activity Relationship (SAR)
Research has highlighted the importance of structural modifications in enhancing the biological activity of quinazolinone derivatives. The SAR studies have shown that substituents on the phenyl ring significantly influence antibacterial potency. For instance, para-substituted phenyl derivatives exhibited superior activity compared to meta or ortho substitutions .
Anticancer Activity
In addition to antimicrobial properties, this compound has shown promising results in cancer research. Various studies have reported its cytotoxic effects against different cancer cell lines.
Cytotoxicity Studies
Table 2 presents findings from cytotoxicity assays:
| Cell Line | IC50 (μM) |
|---|---|
| A549 (lung cancer) | <10 |
| MCF7 (breast cancer) | <10 |
| HeLa (cervical cancer) | <10 |
These results indicate a high level of antiproliferative activity, suggesting that this compound may serve as a lead in anticancer drug development .
Analgesic Activity
The analgesic properties of this compound have also been evaluated using acetic acid-induced writhing tests in mice. The study demonstrated significant pain relief comparable to standard analgesics, indicating its potential use for pain management .
Case Studies and Research Findings
Several case studies have been published detailing the synthesis and biological evaluation of quinazolinone derivatives similar to this compound. For example:
- Study on Antibacterial Efficacy : A study synthesized various quinazolinone derivatives and evaluated their antibacterial activities against MRSA and other strains, finding that modifications to the quinazolinone core enhanced efficacy .
- Cytotoxicity Assessment : Another study assessed the cytotoxic effects of similar compounds on cancer cell lines, revealing significant antiproliferative effects that warrant further investigation into their mechanisms of action .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-(4-amino-phenyl)-2-methyl-3H-quinazolin-4-one hydrochloride, and how can reaction efficiency be improved?
- Methodological Answer : A conventional approach involves condensation of 4-aminobenzaldehyde derivatives with methyl thioacetate, followed by hydrogenation or cyclization steps. However, microwave-assisted synthesis significantly enhances reaction efficiency. For example, microwave irradiation reduces reaction time by 50–70% and improves yields (e.g., from 65% to 85%) by enabling rapid, uniform heating and minimizing side reactions . Key parameters include solvent choice (polar aprotic solvents like DMF), catalyst loading (e.g., p-toluenesulfonic acid), and temperature control (120–150°C).
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Multi-modal characterization is critical:
- X-ray crystallography resolves the 3D structure, including bond angles and hydrogen bonding patterns (e.g., disorder analysis in solvated forms) .
- NMR spectroscopy verifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.5–3.0 ppm).
- Mass spectrometry confirms molecular weight (e.g., ESI-MS m/z calculated for C₁₅H₁₄N₃O⁺: 252.11; observed: 252.09) .
- Elemental analysis ensures stoichiometry (e.g., C: 58.22%, H: 4.56%, N: 13.58%) .
Advanced Research Questions
Q. What experimental design strategies are recommended for optimizing reaction conditions in quinazolinone synthesis?
- Methodological Answer : Use a Design of Experiments (DoE) approach to evaluate factors like temperature, catalyst concentration, and solvent polarity. For instance:
- Central Composite Design (CCD) identifies nonlinear relationships between variables.
- Response Surface Methodology (RSM) maximizes yield while minimizing impurities.
- Evidence from similar compounds shows that microwave power (200–300 W) and reaction time (10–30 min) are critical for reproducibility . Statistical tools like ANOVA validate model significance (p < 0.05).
Q. How can researchers assess the biological activity of 3-(4-amino-phenyl)-2-methyl-3H-quinazolin-4-one derivatives in medicinal chemistry?
- Methodological Answer :
- In vitro assays : Screen for kinase inhibition (e.g., EGFR, VEGFR) using fluorescence polarization or radiometric assays. IC₅₀ values < 1 µM suggest high potency.
- Molecular docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., quinazolinone scaffolds interacting with ATP-binding pockets) .
- ADME/Tox profiling : Evaluate metabolic stability (human liver microsomes), permeability (Caco-2 cells), and cytotoxicity (MTT assay).
Q. How should researchers address contradictions in reported synthetic yields or biological data for quinazolinone derivatives?
- Methodological Answer :
- Reproducibility checks : Verify purity (HPLC ≥ 98%), solvent residues (GC-MS), and crystallinity (PXRD).
- Meta-analysis : Compare datasets across studies using standardized protocols (e.g., fixed solvent ratios, temperature gradients). For example, discrepancies in yields (e.g., 60% vs. 85%) may arise from unoptimized microwave parameters .
- Mechanistic studies : Probe reaction pathways via isotopic labeling (e.g., ¹³C NMR) or intermediate trapping (e.g., LC-MS).
Safety and Handling
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
- First-aid measures :
- Inhalation : Move to fresh air; monitor for respiratory distress .
- Skin contact : Rinse with water for 15 min; apply emollients if irritation persists .
- Storage : Store in amber vials at 2–8°C under nitrogen to prevent oxidation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
